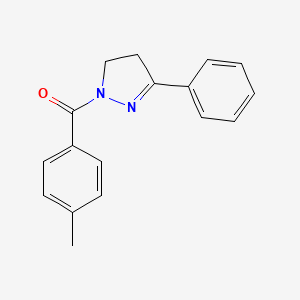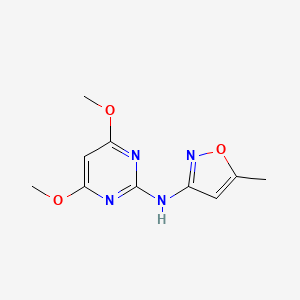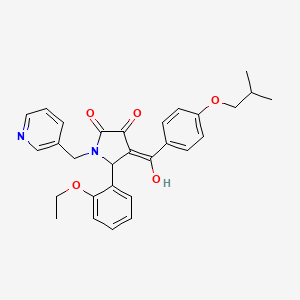![molecular formula C16H22N2O6S B13374069 N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine](/img/structure/B13374069.png)
N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxyphenyl group, a piperidine ring, and an alanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine typically involves the following steps:
Formation of the sulfonamide: The reaction between 4-methoxybenzenesulfonyl chloride and piperidine in the presence of a base such as triethylamine results in the formation of 1-[(4-methoxyphenyl)sulfonyl]piperidine.
Coupling with alanine: The sulfonamide is then coupled with alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzenesulfonyl derivative.
Reduction: Formation of 4-methoxyphenylsulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]alanine
- N-[(4-methoxyphenyl)sulfonyl]-D-alanine
Uniqueness
N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain molecular targets compared to other similar compounds. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H22N2O6S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2R)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-4-3-9-18(10-12)25(22,23)14-7-5-13(24-2)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,19)(H,20,21)/t11-,12?/m1/s1 |
Clave InChI |
MULMVAYHPYDXBR-JHJMLUEUSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)


![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)
![6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374015.png)

![6-benzyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B13374032.png)
![(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B13374036.png)
![3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374044.png)
![3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate](/img/structure/B13374055.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374057.png)
![1-Ethyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13374077.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine](/img/structure/B13374083.png)
